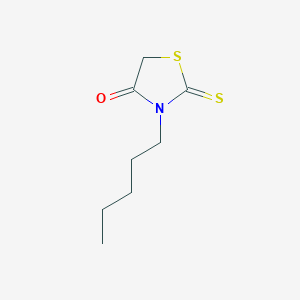

3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one is a derivative of thiazolidine . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on .

Synthesis Analysis

A preparative procedure has been developed for the synthesis of 3-(morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one . Its reaction with aldehydes afforded a number of previously unknown 5-ylidene derivatives which were screened for antitumor activity . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

The molecular structure of 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one is similar to other benzylidenerhodanines found in the Cambridge Structural Database . The structure was characterized by IR and NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving 3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one are intriguing. For instance, 3- N -allylrhodanine was condensed under Knoevenagel conditions with p -nitrobenzaldehyde in acetic acid to afford the π-conjugated heterocyclic compound .Aplicaciones Científicas De Investigación

- Researchers have synthesized thiazolidinone derivatives and evaluated their cytotoxic effects against cancer cell lines .

- Studies have investigated their potential as antibacterial agents, especially against drug-resistant strains .

- They may enhance neuronal survival, reduce oxidative stress, and mitigate neurodegenerative conditions .

- Methods like multicomponent reactions, click chemistry, and nano-catalysis have been employed to improve yield and purity .

Anticancer Activity

Antimicrobial Properties

Anti-Inflammatory Effects

Neuroprotective Potential

Anticonvulsant Activity

Green Synthesis and Catalyst Recovery

Clinical Applications and Drug Design

Mecanismo De Acción

Target of Action

Thiazolidin-4-one derivatives, a class to which this compound belongs, have been found to inhibit the cell division cycle phosphatase (cdc25) enzyme . CDC25 is a key regulator of cell cycle progression and has been implicated in cancer development.

Mode of Action

Thiazolidin-4-one derivatives have been shown to interact with their targets, such as cdc25, leading to inhibition of the enzyme’s activity . This interaction can result in the disruption of cell cycle progression, potentially leading to cell death in cancerous cells.

Biochemical Pathways

By inhibiting cdc25, thiazolidin-4-one derivatives can disrupt the cell cycle, particularly the transition from g2 to m phase . This disruption can lead to cell cycle arrest and apoptosis, thereby exerting an anticancer effect.

Pharmacokinetics

Thiazolidin-4-one derivatives are generally believed to have good pharmacokinetic properties, contributing to their potential as drug candidates .

Result of Action

By inhibiting cdc25 and disrupting the cell cycle, thiazolidin-4-one derivatives can induce cell cycle arrest and apoptosis in cancerous cells . This can result in the reduction of tumor growth and potentially the regression of the tumor.

Propiedades

IUPAC Name |

3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NOS2/c1-2-3-4-5-9-7(10)6-12-8(9)11/h2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKTPBPSFULBPGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)CSC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Pentyl-2-sulfanylidene-1,3-thiazolidin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![10-Hydroxytricyclo[7.3.1.0^{2,7}]trideca-2(7),3,5-trien-13-one](/img/structure/B2780438.png)

![4-(3,4-dichlorophenyl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2780441.png)

![5-bromo-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2780447.png)

![Ethyl 2-(2-((3-allyl-5-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2780448.png)

![(4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2780449.png)

![N-tert-butyl-4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)benzamide](/img/structure/B2780450.png)

![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-(2,2-difluoroethyl)-1H-pyrazole](/img/structure/B2780457.png)

![N-[2-[[2-(Aminomethyl)cyclohexyl]amino]-2-oxoethyl]-5-methylthiophene-2-carboxamide;hydrochloride](/img/structure/B2780460.png)